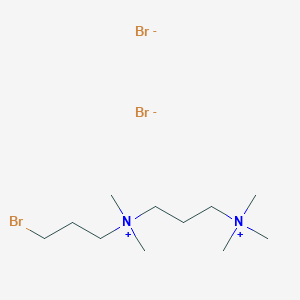
4-羟基-6-(三氟甲氧基)喹啉-3-羧酸
描述
Synthesis Analysis
The synthesis of compounds related to 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid often involves complex reactions, including condensation and cyclization steps. For example, the synthesis of related quinoline carboxylic acids involves the condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline, followed by ester formation and saponification to yield the free acids (Stefanović & Ćelap, 2010). Another approach involves the reaction of difluoroaniline with carbon disulfide, followed by treatment with ethyl chloroformate and cyclization, demonstrating the complex pathways to synthesize quinoline derivatives (Cheng Chun, 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, is crucial for understanding their chemical behavior. Studies have used 3-trifluoroacetyl-quinolin-2(1H)-ones as surrogates in reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, highlighting the importance of molecular structure in chemical synthesis (Madhu et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving quinoline derivatives can be complex and varied. For instance, the synthesis of quinoline-4-carboxylic acid derivatives through reactions with arylimines and acrylates under specific catalysts and conditions demonstrates the diverse chemical reactions these compounds can undergo (Duvelleroy et al., 2005).
Physical Properties Analysis
The physical properties of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid and related compounds are influenced by their molecular structure. While specific studies on the physical properties of this compound were not identified in the search, the general understanding is that factors such as solubility, melting point, and stability are important for its application in various fields.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and interactions with other compounds, are essential for their practical applications. For example, the synthesis and characterization of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles highlight the exploration of chemical properties for potential applications in antimicrobial activities (Garudachari et al., 2014).
科学研究应用
基于唑-喹啉的荧光团的合成和光物理性质研究:
- 研究人员合成了含有苯并咪唑和苯并噻唑部分的喹啉衍生物,使用紫外可见光和荧光光谱研究了它们在不同溶剂中的光物理行为。这些化合物表现出双发射和大斯托克斯位移发射模式,表明在基于荧光的技术中具有潜在应用(Padalkar 和 Sekar,2014)。
喹诺酮衍生物的抗菌活性:
- 一项研究合成了新型 α-氨基酸官能化的喹诺酮,包括 7-三氟甲基-4-羟基喹啉-3-羧酸的衍生物,并评估了它们对革兰氏阳性和革兰氏阴性菌株的抗菌功效(Lingaiah 等,2012)。
四氢喹啉-3-烷基-羧酸的合成:
- 这项研究重点是 2-羧基-4-羟基-3-喹啉-烷基羧酸的合成,展示了该化合物有机合成中的多功能性(Stefanović 和 Ćelap,2010)。
二氧代钒(V)配合物的结构表征:
- 一项研究探索了 4,8-二羟基喹啉-2-羧酸与 NH4VO3 的络合,证明了其作为三齿配体在创建结构复杂的化合物中的潜力(Moriuchi 等,2007)。
麻黄属的研究:
- 从麻黄属中分离出一种新的喹啉-2-羧酸衍生物,4-羟基-6-甲氧基喹啉-2-羧酸,为理解天然喹啉衍生物做出了贡献(Starratt 和 Caveney,1996)。
对喹喔啉和喹啉的研究:
- 研究人员考察了卤代甲基-喹喔啉和喹啉与羟基苯甲酸的反应,揭示了它们的化学反应性和潜在应用(Sarodnick 等,1997)。
喹啉衍生物在药物应用中的合成:
- 开发了一种苯并[g]喹啉-3-羧酸衍生物(一种药物化合物的中间体)的实用且大规模的合成方法,展示了该化合物在药物开发中的重要性(Bänziger 等,2000)。
对犬尿酸一水合物的研究:
- 一项关于犬尿酸一水合物(喹啉羧酸衍生物)结构的研究,突出了其分子排列和在晶体学中的潜力(Okabe 等,1996)。
安全和危害
作用机制
- The primary target of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is likely a specific protein or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Biochemical Pathways
属性
IUPAC Name |
4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDZUNGTZIKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379383 | |
| Record name | 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175203-86-8 | |
| Record name | 4-Hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-86-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)









